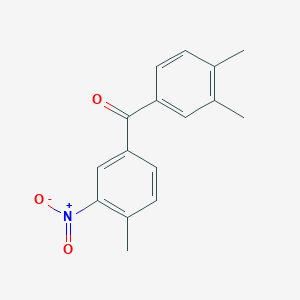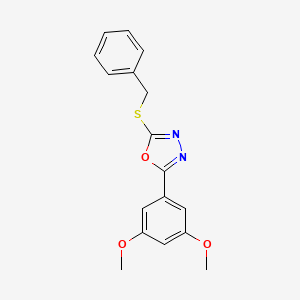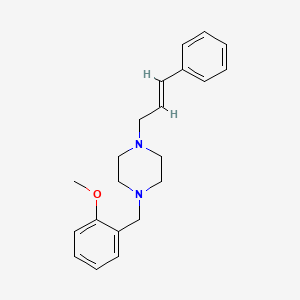
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine exerts its therapeutic effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Furthermore, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also modulates the activity of various enzymes, including COX-2, inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its activity can be measured using various assays, such as ELISA, Western blot, and immunohistochemistry. However, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air. Therefore, appropriate measures should be taken to ensure the stability and solubility of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine during lab experiments.
将来の方向性
There are several future directions for the research on 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including its effects on gene expression and signal transduction pathways. Second, the pharmacokinetics and pharmacodynamics of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Third, the potential side effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be evaluated in preclinical and clinical studies. Fourth, the development of novel 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives with improved stability, solubility, and potency should be explored. Finally, the therapeutic potential of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in various diseases, such as cancer, inflammation, and depression, needs to be evaluated in clinical trials.
合成法
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the condensation reaction between 2-methoxybenzaldehyde and 3-phenylpropenal in the presence of piperazine. Another method involves the reaction between 2-methoxybenzyl chloride and 3-phenylpropenyl piperazine in the presence of a base. The yield of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-depressant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-12H,13-18H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMEGAUCQEVAB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

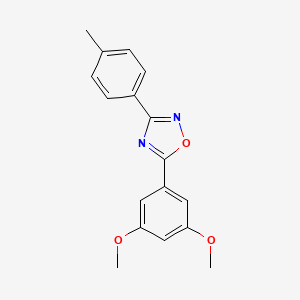
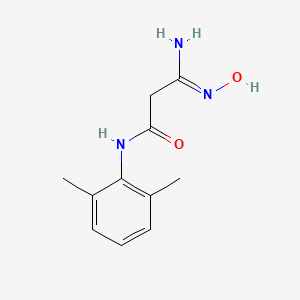
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
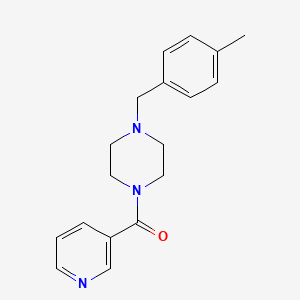

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
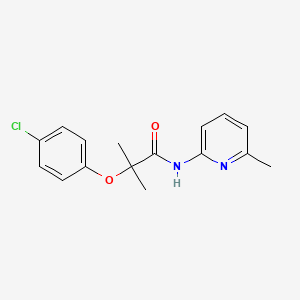
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)

